N-allyl-1-(cyclohexylcarbonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide
Description
Synthesis Analysis
The synthesis of related pyrrolidine derivatives involves innovative approaches such as the intramolecular Diels–Alder reaction, palladium-catalyzed intramolecular cyclization, and reactions with polyphosphoric acid or catalytic amounts of palladium derivatives to generate bicyclic pyrrolo-fused structures. These methods emphasize the versatility of pyrrolidine derivatives in forming complex and functionalized molecular architectures (Noguchi et al., 1986); (Beccalli et al., 2005).
Molecular Structure Analysis
The molecular structures of compounds similar to N-allyl-1-(cyclohexylcarbonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide demonstrate significant interactions such as C–H⋯N, C–H⋯π, and π⋯π, influencing their crystal packing and structural stability. These interactions underline the importance of non-covalent forces in defining the three-dimensional arrangement of molecules (Lin et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving pyrrolidine derivatives highlight the reactivity of these compounds towards cycloaddition, ring opening, and electrophilic cyclization, leading to the formation of complex structures such as spirocyclic dihydropyridines and derivatives with potential for further chemical transformations. These reactions showcase the chemical versatility and potential of pyrrolidine derivatives for synthetic applications (Gazizov et al., 2015); (Senczyszyn et al., 2013).
properties
IUPAC Name |
1-(cyclohexanecarbonyl)-N-prop-2-enyl-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-2-13-23(16-17-8-6-12-22-15-17)21(26)19-11-7-14-24(19)20(25)18-9-4-3-5-10-18/h2,6,8,12,15,18-19H,1,3-5,7,9-11,13-14,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUIYFHSJQGTKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC1=CN=CC=C1)C(=O)C2CCCN2C(=O)C3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.